molecular formula C10H10O2 B1251627 3-Phenyl-3-butenoic acid

3-Phenyl-3-butenoic acid

Cat. No.: B1251627
M. Wt: 162.18 g/mol
InChI Key: YYGIPLBXWUIPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Inhibition of Peptidylglycine Alpha-Amidating Monooxygenase

One of the primary applications of 3-phenyl-3-butenoic acid is its role as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM). PAM is essential for the amidation of neuropeptides, which are critical for various physiological processes. Inhibition of PAM by PBA can lead to reduced levels of amidated neuropeptides, presenting a potential strategy for treating inflammatory diseases and certain cancers .

Anti-Inflammatory Properties

PBA has demonstrated anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation. Studies have shown that PBA can inhibit the growth of ras-mutated epithelial cells and human lung carcinoma cells, highlighting its potential as an anti-tumor agent .

Cancer Research

Anti-Tumor Activity

Research indicates that PBA exhibits significant anti-tumor activity through its ability to inhibit histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, which can alter gene expression patterns associated with tumor growth and survival . Comparative studies have shown that PBA's effects on tumorigenic cells are similar to those of vorinostat, another HDAC inhibitor, but with a more favorable selectivity profile for non-tumorigenic cells .

Case Study: Human Lung Carcinoma

In a detailed study involving human lung carcinoma cells, treatment with PBA resulted in a marked decrease in cell growth compared to control groups. The study demonstrated that at specific concentrations, PBA effectively reduced the proliferation of cancer cells while sparing normal cells from similar effects . This selectivity is crucial for developing safer cancer therapies with fewer side effects.

Bioanalytical Applications

Fluorescent Probes

The compound has been utilized in the synthesis of modular fluorescent probes that can bind to glycan chains on antibodies. These probes are valuable tools in bioanalytical chemistry for studying protein interactions and cellular processes. The binding affinity of these probes can be quantitatively assessed using techniques such as Quartz Crystal Microbalance (QCM) .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryInhibition of PAMReduces amidated neuropeptides; anti-inflammatory effects
Cancer ResearchAnti-tumor activityDecreases growth in tumorigenic cells; selective for non-tumorigenic cells
Bioanalytical ChemistrySynthesis of fluorescent probesUseful for studying glycan interactions on antibodies

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-phenylbut-3-enoic acid

InChI

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)

InChI Key

YYGIPLBXWUIPEJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)C1=CC=CC=C1

Synonyms

3-phenyl-3-butenoic acid

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.